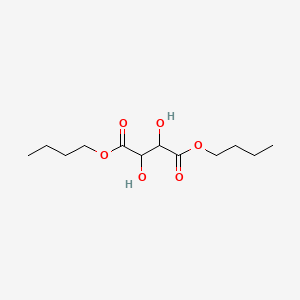
Bromo(1-naphthyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid (NAA) , is an organic compound with the chemical formula C₁₀H₇CH₂CO₂H. This colorless solid is soluble in organic solvents and features a carboxylmethyl group (CH₂CO₂H) linked to the “1-position” of naphthalene .
Preparation Methods
Synthetic Routes::
Bromination of 1-Naphthaleneacetic Acid:
- Information on specific industrial production methods for bromo(1-naphthyl)acetic acid is limited. it is commonly synthesized in research laboratories and used as a plant growth regulator and auxin in agriculture.
Chemical Reactions Analysis
Bromo(1-naphthyl)acetic acid undergoes various reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carboxyl group can yield the corresponding alcohol.
Substitution: The benzylic position is susceptible to substitution reactions.
Esterification: It can react with alcohols to form esters.
Common reagents and conditions:
Bromination: N-bromosuccinimide (NBS) in an inert solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Esterification: Acid-catalyzed esterification with alcohols.
Major products:
- This compound derivatives, such as esters and reduced forms.
Scientific Research Applications
Bromo(1-naphthyl)acetic acid finds applications in various fields:
Plant Growth Regulation: Used as a synthetic auxin to promote root formation in plant cuttings.
Tissue Culture: Enhances callus formation and organogenesis in tissue culture systems.
Research: Investigated for its role in plant development, hormone signaling, and gene expression.
Mechanism of Action
- As an auxin, bromo(1-naphthyl)acetic acid influences plant growth by regulating cell division, elongation, and differentiation.
- It interacts with auxin receptors and downstream signaling pathways, affecting gene expression and cellular responses.
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H9BrO2 |
|---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
2-bromo-2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C12H9BrO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H,14,15) |
InChI Key |
IADYHPJITIMZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)



![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)



![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)
![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)
![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)
